molecular formula C18H18N4O3 B2501887 N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide CAS No. 2379953-69-0

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide

Cat. No.: B2501887
CAS No.: 2379953-69-0
M. Wt: 338.367
InChI Key: ICVZJEKGPAOFJQ-UHFFFAOYSA-N
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Description

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide is a complex organic compound that features a morpholine ring, a benzoxazole moiety, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Morpholine Group: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the benzoxazole ring is replaced by a morpholine moiety.

    Attachment of the Pyridine Carboxamide Group: The final step involves the coupling of the benzoxazole-morpholine intermediate with a pyridine carboxylic acid derivative using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzoxazole or pyridine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate, and various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmaceuticals: It is explored as a lead compound for the development of new drugs, particularly in the treatment of diseases where benzoxazole and pyridine derivatives have shown efficacy.

    Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Research: It is used in studies to understand its interactions with enzymes, receptors, and other biomolecules, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyridine-2-carboxamide is unique due to its combination of a morpholine ring, benzoxazole moiety, and pyridine carboxamide group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c23-18(15-3-1-2-6-19-15)20-13-4-5-17-14(11-13)16(21-25-17)12-22-7-9-24-10-8-22/h1-6,11H,7-10,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICVZJEKGPAOFJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NOC3=C2C=C(C=C3)NC(=O)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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